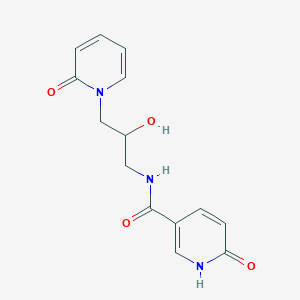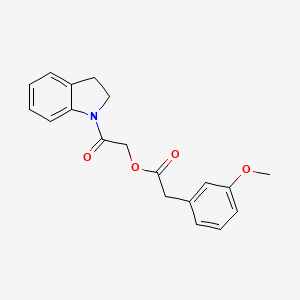
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl (3-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl (3-methoxyphenyl)acetate, also known as DPIA, is a chemical compound with potential applications in scientific research. It is a derivative of indole, a heterocyclic organic compound that is widely distributed in nature and has been found to have various biological activities. DPIA is synthesized through a multistep process, and its structure has been confirmed by spectroscopic methods.
Scientific Research Applications
Synthesis and Chemical Transformations
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl (3-methoxyphenyl)acetate is involved in various synthetic pathways and chemical transformations relevant to the production and study of complex organic molecules:
- Indole Derivatives Synthesis : Synthesis of novel indole-benzimidazole derivatives involves the use of 2-methylindole-3-acetic acid and its 5-methoxy derivative, showcasing the compound's utility in creating biologically active structures (Wang et al., 2016).
- Derivative Formation for COX-2 Inhibitors : The design and synthesis of 2-(2-arylmorpholino-4-yl)ethyl esters of indomethacin, including modifications with methoxy groups on the indole ring, indicate its potential in medicinal chemistry for creating selective COX-2 inhibitors (Shi et al., 2012).
- Synthetic Pathways in Organic Chemistry : Studies on organophosphorus compounds highlight the reactions involving esters and the synthesis of complex molecules, demonstrating the compound's role in advancing organic synthesis techniques (Pedersen & Lawesson, 1974).
Bioactive Compound Synthesis
The compound is also pivotal in synthesizing bioactive molecules, showing its versatility in drug discovery and biochemical research:
- Antifungal Activity : Synthesis and evaluation of triazolylindole derivatives, including those derived from indole compounds, for antifungal activity, highlight the compound's relevance in developing new antimicrobial agents (Singh & Vedi, 2014).
- Antibacterial Agents : The creation of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives and their evaluation as antimicrobial agents underscore the compound's utility in synthesizing new antibacterial compounds (Debnath & Ganguly, 2015).
Materials Science and Environmental Applications
The compound's derivatives are investigated for their potential applications in materials science and environmental sustainability:
- Oxygenate Additive for Diesel : Research into 2-methoxyethyl acetate as an oxygenated additive for diesel fuel explores the compound's derivatives for reducing exhaust smoke and improving engine performance, reflecting its potential in environmental science (Yanfeng et al., 2007).
properties
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-23-16-7-4-5-14(11-16)12-19(22)24-13-18(21)20-10-9-15-6-2-3-8-17(15)20/h2-8,11H,9-10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRLYMOJXGSXKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2387248.png)
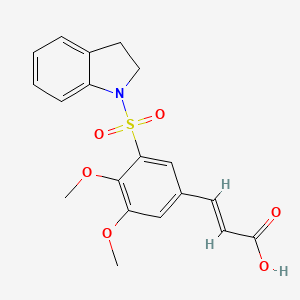
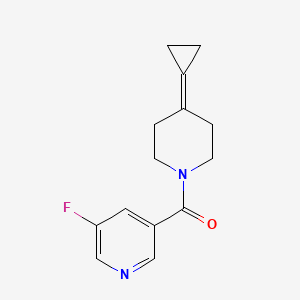
![1,6-dimethyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2387251.png)

![Methanesulfonamide, N-[(4-bromophenyl)methyl]-N-methyl-](/img/structure/B2387255.png)
![1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2387256.png)
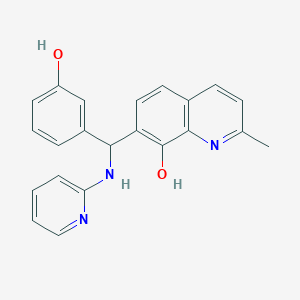
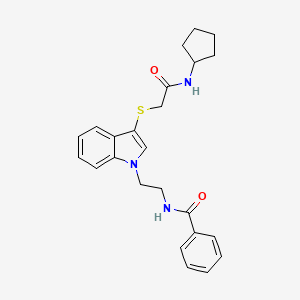
![N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide](/img/structure/B2387260.png)

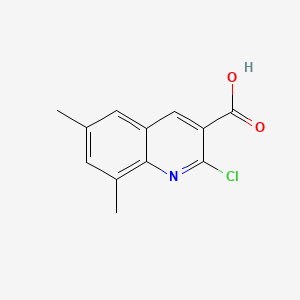
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2387269.png)
